Exclusive Substrate Specificity: α-Methylserine Aldolase Converts Only the L-Enantiomer
α-Methylserine aldolase from Ralstonia sp. exhibits strict stereospecificity for the L-enantiomer of 2-methylserine. The enzyme catalyzes the interconversion of α-methyl-L-serine to L-alanine and formaldehyde but does not accept α-methyl-D-serine, L-serine, or D-serine as substrates [1].
| Evidence Dimension | Enzymatic substrate specificity (activity) |
|---|---|
| Target Compound Data | Formaldehyde generated |
| Comparator Or Baseline | α-Methyl-D-serine: No activity. L-serine: No activity. D-serine: No activity. |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | In vitro assay with purified recombinant α-methylserine aldolase from Ralstonia sp. strain AJ110405 |
Why This Matters
This exclusivity validates 2-methyl-L-serine as an essential and non-substitutable substrate for studying or employing this class of enzymes, and for the biocatalytic synthesis of optically pure products.
- [1] Nozaki, H., Kuroda, S., Watanabe, K., & Yokozeki, K. (2008). Purification and Gene Cloning of α-Methylserine Aldolase from Ralstonia sp. Strain AJ110405 and Application of the Enzyme in the Synthesis of α-Methyl-l-Serine. Applied and Environmental Microbiology, 74(24), 7596-7599. View Source
